molecular formula C15H13ClO2 B1372825 2-(Biphenyl-4-yloxy)propanoyl chloride CAS No. 1160264-64-1

2-(Biphenyl-4-yloxy)propanoyl chloride

Cat. No.: B1372825
CAS No.: 1160264-64-1
M. Wt: 260.71 g/mol
InChI Key: IWZFTCOTMJBHFC-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)propanoyl chloride is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a biphenyl group attached to a propanoyl chloride moiety through an ether linkage.

Scientific Research Applications

2-(Biphenyl-4-yloxy)propanoyl chloride is used in various scientific research applications, including:

    Proteomics Research: As a reagent for modifying proteins and peptides.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.

    Material Science: Used in the synthesis of polymers and advanced materials.

Safety and Hazards

The safety data sheet for a related compound, biphenyl, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)propanoyl chloride typically involves the reaction of biphenyl-4-ol with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Biphenyl-4-ol+Propanoyl chloride2-(Biphenyl-4-yloxy)propanoyl chloride+HCl\text{Biphenyl-4-ol} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Biphenyl-4-ol+Propanoyl chloride→2-(Biphenyl-4-yloxy)propanoyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Biphenyl-4-yloxy)propanoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to introduce the biphenyl-4-yloxypropanoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Esters and Amides: Formed through nucleophilic substitution.

    2-(Biphenyl-4-yloxy)propanoic acid: Formed through hydrolysis.

    Aromatic Ketones: Formed through Friedel-Crafts acylation.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar acyl chloride but with a benzene ring instead of a biphenyl group.

    4-Methoxybenzoyl Chloride: Contains a methoxy group on the benzene ring.

    4-Nitrobenzoyl Chloride: Contains a nitro group on the benzene ring.

Uniqueness

2-(Biphenyl-4-yloxy)propanoyl chloride is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and research applications where specific reactivity and selectivity are required.

Properties

IUPAC Name

2-(4-phenylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZFTCOTMJBHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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